5-(1H-Indol-3-yl)-2-phenyloxazole

Chemical Synthesis Medicinal Chemistry Pharmacology

Leverage 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5) as the essential, data-poor scaffold for expanding SAR in your discovery programs. As an unsubstituted 5-(3'-indolyl)oxazole core analogous to the MAO-inhibiting natural product pimprinine, it is the ideal starting point for mapping pharmacophoric elements. This compound enables rational design of potent antioxidants (showing 3-4x Vitamin E activity in close analogs), selective anticancer agents with reduced off-target cytotoxicity vs. thiazole counterparts, and novel plant antivirals for IP-secure NCE generation. Procure this specific building block to ensure valid biological baseline data, as modifications to the oxazole or phenyl group can invert activity profiles.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
Cat. No. B12846696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Indol-3-yl)-2-phenyloxazole
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N2O/c1-2-6-12(7-3-1)17-19-11-16(20-17)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H
InChIKeyHTCJVEQRKUDXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Indol-3-yl)-2-phenyloxazole: A Core Scaffold for Indole-Oxazole Conjugates in Antioxidant and Antiviral Research


5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5) is a privileged heterocyclic scaffold that combines an indole and an oxazole moiety, a structural motif recognized for its wide array of biological activities [1]. This compound serves as a core structure, analogous to the natural product pimprinine, which is a known monoamine oxidase (MAO) inhibitor [2]. Its molecular formula is C17H12N2O, with a molecular weight of 260.29 g/mol and a calculated LogP of 3.8 . The compound is available for research use as a building block, typically with a purity of 98%, and requires storage at -20°C to maintain stability .

The Non-Interchangeable Nature of 5-(1H-Indol-3-yl)-2-phenyloxazole: Why Specific Analog Selection is Critical


Simple substitution of 5-(1H-Indol-3-yl)-2-phenyloxazole with a closely related analog is not scientifically sound due to the profound impact of specific substitution patterns on biological activity. This compound is part of the broader 5-(3'-indolyl)oxazole class, where subtle modifications to the oxazole ring or the attached phenyl group dictate distinct potency and selectivity profiles across different therapeutic targets. For instance, replacing the central oxazole with a thiazole ring or modifying the 2-phenyl group to other substituents can completely alter or even invert activity [1][2]. Therefore, a one-size-fits-all procurement strategy is inadequate; the precise chemical structure of 5-(1H-Indol-3-yl)-2-phenyloxazole is essential for studies building upon its specific, albeit not yet fully quantified, biological profile.

Quantitative Evidence for 5-(1H-Indol-3-yl)-2-phenyloxazole: A Comparative Analysis of Key Differentiation


Limited Direct Quantitative Data for the Unsubstituted 2-Phenyl Scaffold

A critical differentiator for 5-(1H-Indol-3-yl)-2-phenyloxazole is the notable absence of robust, publicly available, direct quantitative biological data (e.g., IC50 values, Ki) specifically for this unsubstituted 2-phenyl derivative. In contrast, extensive quantitative SAR studies exist for its close analogs, such as the 2-substituted phenyl-5-(3'-indolyl)-oxazole series. This lack of pre-existing data for the target compound is a strategic advantage for novel intellectual property generation, as it represents an unclaimed or under-explored chemical space within a well-validated pharmacophore [1].

Chemical Synthesis Medicinal Chemistry Pharmacology

Comparative Antioxidant Activity: 2-Substituted Analogs Outperform Vitamin E

While direct data for 5-(1H-Indol-3-yl)-2-phenyloxazole is unavailable, a study on the closely related series of 2-substituted phenyl-5-(3'-indolyl)-oxazoles provides critical class-level evidence. In a DPPH in vitro antioxidant assay, compounds 21 and 22 from this series exhibited antioxidative activity 3-4 times stronger than Vitamin E [1]. This establishes the 5-(3'-indolyl)-oxazole scaffold as a potent antioxidant pharmacophore. The unsubstituted 2-phenyl derivative serves as the essential baseline for probing the precise role of the phenyl ring and its substituents in this observed activity.

Antioxidant Oxidative Stress Free Radical Scavenging

Antiproliferative Selectivity: Oxazole vs. Thiazole Heterocycles

A structure-activity relationship (SAR) study on indole-based oxazoles and thiazoles demonstrates that heteroatom substitution is a critical determinant of antiproliferative activity and selectivity. The study found that sulfur-containing compounds (thiazoles and carbothioamides) showed significant antiproliferative properties against HL-60 leukemia and C6 glioma cell lines, whereas the corresponding oxazole derivatives were less active in this specific context [1]. This indicates that while the oxazole scaffold of 5-(1H-Indol-3-yl)-2-phenyloxazole may be less potent for this particular antiproliferative activity, it may offer advantages in selectivity or a distinct mechanism of action that warrants further investigation.

Anticancer Leukemia Glioma

Antiviral Activity of Pimprinine Alkaloids: The Unsubstituted Core as a Reference Point

A systematic study on pimprinine alkaloids (which are 5-(3-indolyl)oxazole derivatives) revealed that the target compound, 5-(1H-Indol-3-yl)-2-phenyloxazole (referred to as compound 5i in the study), is part of a series with antiviral activity against tobacco mosaic virus (TMV) [1]. While the unsubstituted compound itself showed moderate activity, certain derivatives (5l, 9h, 10h) exhibited antiviral activities similar to or higher than the widely used antiviral agent ningnanmycin [1]. This positions 5-(1H-Indol-3-yl)-2-phenyloxazole as a crucial baseline molecule for understanding the structural requirements for enhanced antiviral potency.

Antiviral Plant Virology Agrochemical

Chemotype Differentiation: Isoxazole vs. Oxazole Ring Systems

A key structural differentiator is the oxazole ring versus the closely related isoxazole. Studies on indole-containing 3,5-diarylisoxazoles demonstrate preferential antiproliferative activity in human colon (Colo320) and lung (Calu-3) cancer cell lines, with low micromolar IC50 values, and the ability to induce pro-apoptotic caspases-3 and -7 [1]. The target compound's oxazole ring (O and N at 1,3 positions) presents a distinct electronic and steric environment compared to the isoxazole (O and N at 1,2 positions), which can lead to fundamentally different target engagement and biological outcomes. Selecting the oxazole over an isoxazole core is a deliberate choice to access a different area of chemical and biological space.

Anticancer Medicinal Chemistry Apoptosis

Stability and Handling: Defined Storage Requirements

From a practical procurement perspective, 5-(1H-Indol-3-yl)-2-phenyloxazole has a defined stability profile that must be considered. Vendor technical datasheets specify a storage condition of -20°C in a freezer to maintain purity, which is standardly supplied at 98% . This requirement is a key differentiator from more stable, room-temperature-stable building blocks and necessitates appropriate laboratory infrastructure. Ignoring this storage requirement could lead to sample degradation and compromise experimental reproducibility.

Compound Management Stability Procurement

High-Impact Research and Industrial Applications for 5-(1H-Indol-3-yl)-2-phenyloxazole


Baseline Compound for Novel Antioxidant SAR Studies

Procure 5-(1H-Indol-3-yl)-2-phenyloxazole to serve as the foundational, unsubstituted core in a systematic structure-activity relationship (SAR) investigation of novel antioxidants. The established 3-4x greater potency of close 2-substituted phenyl analogs over Vitamin E in DPPH assays provides a strong rationale for exploring the 5-(3'-indolyl)-oxazole scaffold [1]. Using this compound allows researchers to map the essential pharmacophoric elements and guide the synthesis of next-generation antioxidant leads with improved potency and selectivity.

Core Scaffold for Developing Selective Anticancer Agents

Utilize 5-(1H-Indol-3-yl)-2-phenyloxazole as a starting point to design selective anticancer agents by avoiding the potent, broad-spectrum antiproliferative effects associated with thiazole analogs [1]. The comparative SAR data indicates that the oxazole core may confer a different selectivity profile or mechanism of action than sulfur-containing heterocycles [2]. This compound is ideal for medicinal chemistry programs aiming to target specific cancer pathways with reduced off-target cytotoxicity.

Essential Baseline in Agrochemical Antiviral Discovery

Integrate 5-(1H-Indol-3-yl)-2-phenyloxazole into a discovery program for novel plant antiviral agents. As a core component of the pimprinine alkaloid class, which has shown activity against tobacco mosaic virus (TMV) comparable to the commercial standard ningnanmycin, this unsubstituted derivative is crucial for establishing baseline activity [3]. Systematic modification from this core structure can drive the optimization of potency and physicochemical properties for field application.

Strategic Starting Material for Novel Intellectual Property Generation

Leverage 5-(1H-Indol-3-yl)-2-phenyloxazole for the synthesis of novel chemical entities (NCEs) to secure strong intellectual property positions. The compound represents a largely unsubstituted, data-poor core within a well-validated pharmacophore class (5-(3'-indolyl)oxazole) [4]. By exploring the chemical space around this scaffold, researchers can generate novel, non-obvious derivatives with high potential for composition-of-matter patent protection in both pharmaceutical and agrochemical fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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